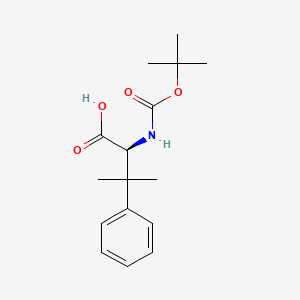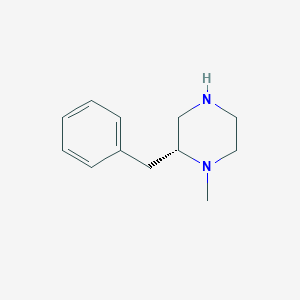
(R)-2-Benzyl-1-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Benzyl-1-methylpiperazine is a chiral piperazine derivative characterized by a benzyl group attached to the second carbon and a methyl group attached to the nitrogen atom of the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzyl-1-methylpiperazine typically involves the reaction of ®-2-benzylpiperazine with methylating agents. One common method is the alkylation of ®-2-benzylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: On an industrial scale, the production of ®-2-Benzyl-1-methylpiperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Benzyl-1-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: N-oxides of ®-2-Benzyl-1-methylpiperazine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with different functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
®-2-Benzyl-1-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various piperazine derivatives.
Mecanismo De Acción
The mechanism of action of ®-2-Benzyl-1-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-2-Benzyl-1-methylpiperazine: The enantiomer of ®-2-Benzyl-1-methylpiperazine with similar chemical properties but different biological activities.
2-Benzylpiperazine: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and applications.
1-Methylpiperazine: Lacks the benzyl group, leading to distinct chemical and biological properties.
Uniqueness: ®-2-Benzyl-1-methylpiperazine is unique due to its chiral nature and the presence of both benzyl and methyl groups, which confer specific reactivity and potential biological activities. Its enantiomeric purity can significantly influence its pharmacological properties, making it a valuable compound in stereoselective synthesis and drug development.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(2R)-2-benzyl-1-methylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-10-12(14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 |
Clave InChI |
BYCJMYBUFIKCPP-GFCCVEGCSA-N |
SMILES isomérico |
CN1CCNC[C@H]1CC2=CC=CC=C2 |
SMILES canónico |
CN1CCNCC1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


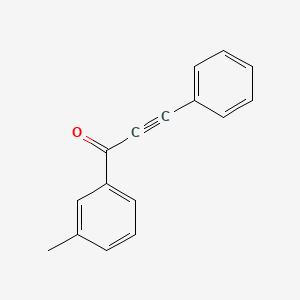
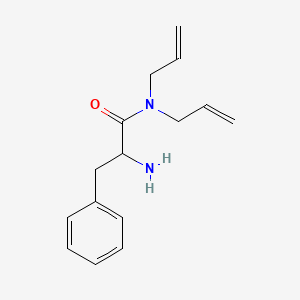


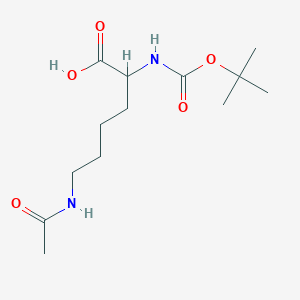
![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
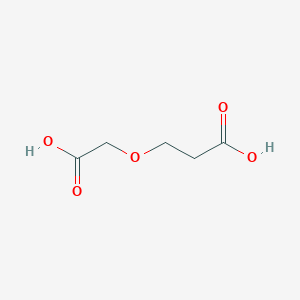
![1-(Imidazo[1,2-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12816765.png)


